N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-(trifluoromethyl)benzamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness
N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRELKVVVZWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.